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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)phenol

Cat. No.: B180336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various fluorinated biphenyl

compounds across different biological targets, supported by experimental data. The strategic

incorporation of fluorine into the biphenyl scaffold has been a key strategy in medicinal

chemistry to modulate pharmacokinetic and pharmacodynamic properties, leading to enhanced

potency, selectivity, and metabolic stability.[1][2] This guide summarizes key quantitative data,

details relevant experimental protocols, and visualizes associated signaling pathways to inform

future drug design and development efforts.

Anti-HIV Activity: NH2-Biphenyl-Diarylpyrimidines
as Non-Nucleoside Reverse Transcriptase Inhibitors
(NNRTIs)
A series of fluorine-substituted NH2-biphenyl-diarylpyrimidines have been investigated for their

potent anti-HIV activity. The following table summarizes the structure-activity relationship,

highlighting the impact of fluorine substitution on the biphenyl ring on antiviral efficacy (EC50),

cytotoxicity (CC50), and the resulting selectivity index (SI).

Data Presentation: SAR of Fluorinated NH2-Biphenyl-
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Compo
und

R1 R2 R3 R4

EC50
(nM)
[HIV-1
WT]

CC50
(µM)
[MT-4
cells]

SI
(CC50/E
C50)

5g H F H H 7.0 >227 >32429

5h H F H F 5.8 >218 >37586

5i H F F H 8.2 >218 >26585

5k CN F H H 4.3 >252 >58605

5m CN F H F 2.3 >220 >95854

5o H F F F 1.8 117 65000

5p H F F F 3.1 >210 >67742

5q H F F F 2.9 >210 >72414

5r CN F F F 2.1 >244 >116190

5s CN F F F 2.0 >244 >122000

5t CN F F F 1.8 117 66443

5y F H F F 5.2 45.5 8759

5z H H F F 5.4 10.7 1981

JK-4b

(Lead)
H H H H 1.0 2.08 2059

Etravirine - - - - 2.9 >4.6 >1600

Data sourced from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines. The study

aimed to improve the metabolic stability and safety profile of a lead compound, JK-4b.[3]

Key SAR Insights:

Single Fluorine Substitution: Introduction of a single fluorine at the 3-position of the biphenyl

ring (e.g., 5g-5n) generally enhanced inhibitory activity and the selectivity index compared to
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the non-fluorinated lead compound.[3]

Double Fluorination: Double fluorination at the 3,5-positions of the phenyl ring (e.g., 5o-5u)

significantly improved anti-HIV-1 activity.[3]

Positional Importance: Transferring a fluorine atom from the 5-position to the 2-position

(comparing 5t and 5y) resulted in reduced inhibitory activity and a lower selectivity index,

highlighting the critical role of the substitution pattern.[3]

Synergy with Cyano Group: The presence of a cyano group on the terminal phenyl ring in

combination with fluorine substitution on the biphenyl moiety (e.g., 5k, 5m, 5r, 5s, 5t) was

markedly beneficial for improving antiviral potency and reducing cytotoxicity.[3]

Experimental Protocols
Anti-HIV-1 Activity Assay: The antiviral activity of the compounds was evaluated against wild-

type HIV-1 (IIIB) in MT-4 cells.

Cell Preparation: MT-4 cells were cultured in RPMI-1640 medium supplemented with 10%

fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5%

CO2 incubator.

Compound Dilution: A series of dilutions of the test compounds were prepared in the culture

medium.

Infection: MT-4 cells were plated in 96-well plates at a density of 1 x 10^5 cells/well. The

diluted compounds were added to the wells, followed by infection with HIV-1 IIIB at a

multiplicity of infection (MOI) of 0.01. Control wells included cells with virus but no inhibitor

(virus control) and cells with no virus and no inhibitor (cell control).

Incubation: The plates were incubated for 4-5 days at 37°C in a 5% CO2 incubator.

Quantification of Viral Replication: The extent of viral replication was quantified by measuring

the amount of p24 antigen in the cell supernatants using an HIV-1 p24 Antigen ELISA kit.

Data Analysis: The percentage of inhibition for each compound concentration was calculated

relative to the virus control. The 50% effective concentration (EC50) was determined from

the dose-response curve.[3]
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Cytotoxicity Assay (MTT Method):

Cell Seeding: MT-4 cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well.

Compound Addition: Serial dilutions of the test compounds were added to the wells. Control

wells contained cells and medium only.

Incubation: Plates were incubated at 37°C in a 5% CO2 incubator for the same duration as

the antiviral assay.

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the

plates were incubated for another 4 hours.

Solubilization: The formazan crystals were dissolved by adding 100 µL of a solubilization

buffer (e.g., 10% SDS in 0.01 M HCl).

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

Data Analysis: The percentage of cytotoxicity was calculated for each concentration

compared to the cell control. The 50% cytotoxic concentration (CC50) was determined from

the dose-response curve.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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